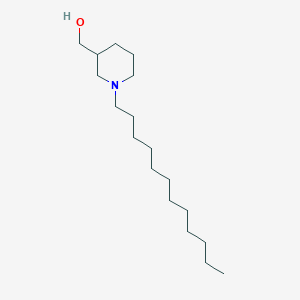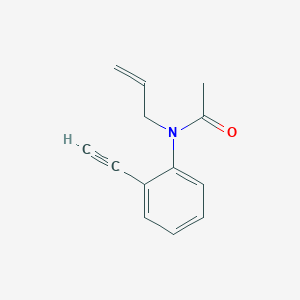
Acetamide, N-(2-ethynylphenyl)-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- is an organic compound with the molecular formula C13H11NO This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with an ethynyl group and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- typically involves the reaction of 2-ethynylaniline with acetic anhydride and propenyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the acetic anhydride, followed by the substitution of the bromide group with the propenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the acetamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-ethynylphenyl)-: Lacks the propenyl group.
Acetamide, N-(2-propenyl)-: Lacks the ethynyl group.
N-(2-ethynylphenyl)acetamide: Similar structure but different substitution pattern.
Uniqueness
Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- is unique due to the presence of both ethynyl and propenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
382156-92-5 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(2-ethynylphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H13NO/c1-4-10-14(11(3)15)13-9-7-6-8-12(13)5-2/h2,4,6-9H,1,10H2,3H3 |
InChI Key |
IKQXUCAYAVNKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC=C)C1=CC=CC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



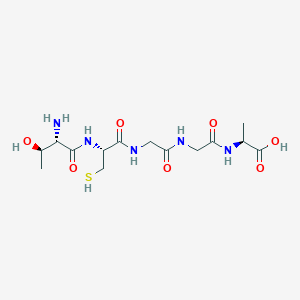
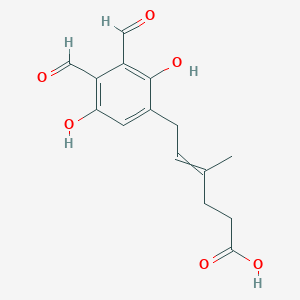
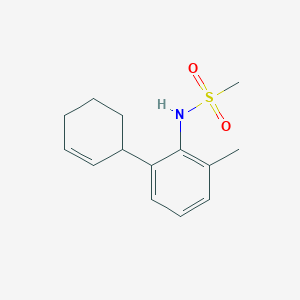

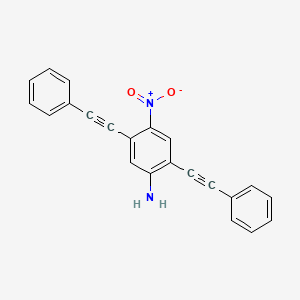
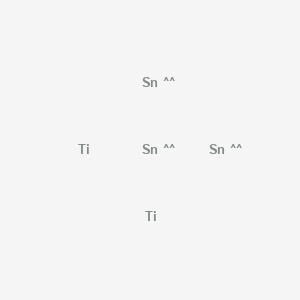

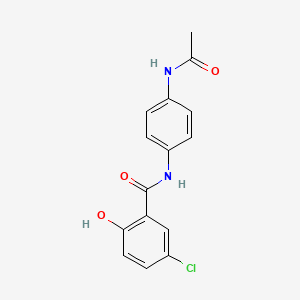
![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
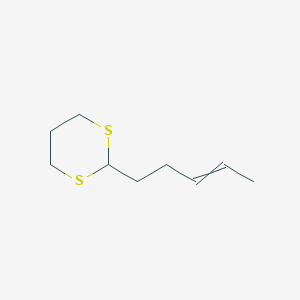
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
